
1-Ethyl-2-(3-methoxyphenyl)-5-methyl-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-2-(3-methoxyphenyl)-5-methyl-1H-pyrrole is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of an ethyl group at position 1, a methoxyphenyl group at position 2, and a methyl group at position 5 on the pyrrole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-(3-methoxyphenyl)-5-methyl-1H-pyrrole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 3-methoxybenzaldehyde, ethylamine, and acetylacetone in the presence of an acid catalyst can lead to the formation of the desired pyrrole compound. The reaction typically occurs under reflux conditions with a suitable solvent such as ethanol or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Lewis acids or transition metal complexes may be employed to facilitate the cyclization process and improve efficiency .
化学反应分析
Types of Reactions
1-Ethyl-2-(3-methoxyphenyl)-5-methyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of pyrrole-2,5-dione derivatives.
Reduction: Formation of reduced pyrrole derivatives with hydrogenated functional groups.
Substitution: Formation of halogenated or nitrated pyrrole derivatives.
科学研究应用
1-Ethyl-2-(3-methoxyphenyl)-5-methyl-1H-pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 1-Ethyl-2-(3-methoxyphenyl)-5-methyl-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
1-Ethyl-2-phenyl-5-methyl-1H-pyrrole: Lacks the methoxy group, which may affect its reactivity and biological activity.
1-Ethyl-2-(4-methoxyphenyl)-5-methyl-1H-pyrrole: Similar structure but with the methoxy group at a different position, potentially altering its properties.
1-Ethyl-2-(3-hydroxyphenyl)-5-methyl-1H-pyrrole: Contains a hydroxy group instead of a methoxy group, which can influence its chemical behavior and interactions.
Uniqueness
1-Ethyl-2-(3-methoxyphenyl)-5-methyl-1H-pyrrole is unique due to the specific positioning of its functional groups, which can significantly impact its chemical reactivity and biological activity. The presence of the methoxy group at the 3-position of the phenyl ring can enhance its electron-donating properties, making it more reactive in certain chemical reactions .
属性
CAS 编号 |
62041-52-5 |
|---|---|
分子式 |
C14H17NO |
分子量 |
215.29 g/mol |
IUPAC 名称 |
1-ethyl-2-(3-methoxyphenyl)-5-methylpyrrole |
InChI |
InChI=1S/C14H17NO/c1-4-15-11(2)8-9-14(15)12-6-5-7-13(10-12)16-3/h5-10H,4H2,1-3H3 |
InChI 键 |
FFRRDCOEDVKKGF-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=CC=C1C2=CC(=CC=C2)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


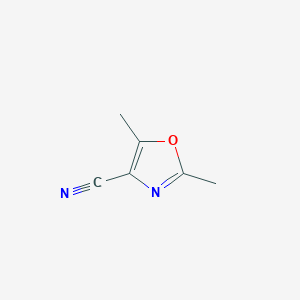
![2-([1,1'-Biphenyl]-4-yl)quinoline-8-carboxamide](/img/structure/B12887743.png)
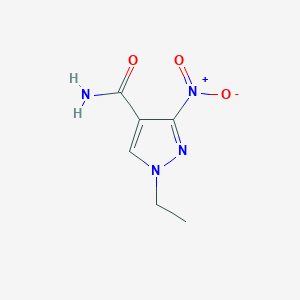
![2-Phenyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B12887761.png)
![2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12887774.png)

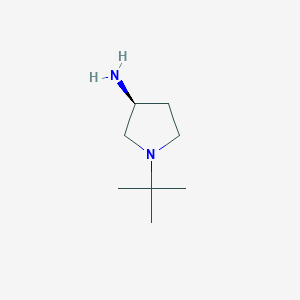
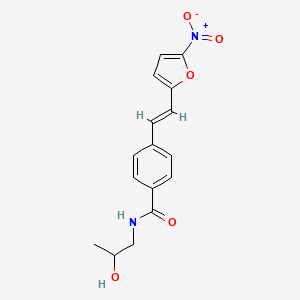
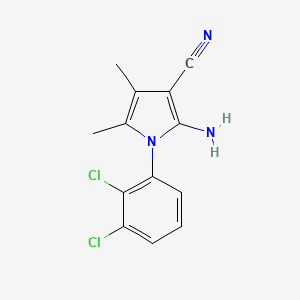

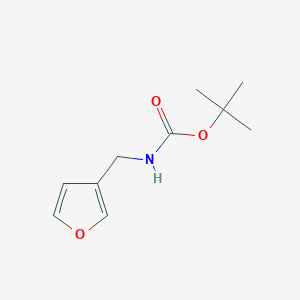
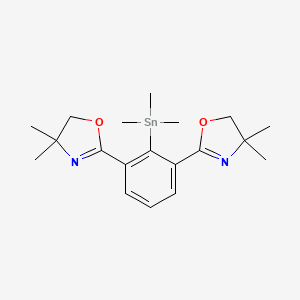
![4,5,5-Trimethyl-2-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12887804.png)
![7-(Benzyloxy)-6-methoxy-9-(3,4,5-trimethoxyphenyl)-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one](/img/structure/B12887808.png)
